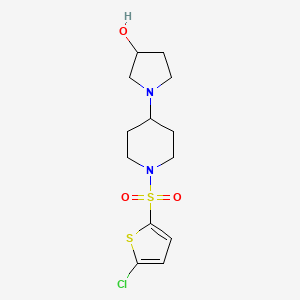![molecular formula C7H5BrN2OS B2381016 1-(5-Bromo-tieno[3,2-c]pirazol-1-il)-etanona CAS No. 848357-82-4](/img/structure/B2381016.png)
1-(5-Bromo-tieno[3,2-c]pirazol-1-il)-etanona
Descripción general
Descripción
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone is a heterocyclic compound that features a thieno[3,2-c]pyrazole core with a bromo substituent at the 5-position and an ethanone group at the 1-position.
Aplicaciones Científicas De Investigación
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mecanismo De Acción
Target of Action
The primary target of 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone is Glycogen Synthase Kinase 3β (GSK-3β) . GSK-3β is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including the regulation of glycogen metabolism, cell proliferation, and cell differentiation .
Mode of Action
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone interacts with GSK-3β, inhibiting its activity . This inhibition results in the decreased hyperphosphorylation of tau protein, a process implicated in the pathology of Alzheimer’s disease .
Biochemical Pathways
The inhibition of GSK-3β affects several biochemical pathways. It leads to an increase in the phosphorylation of GSK-3β at Ser9, which is indicative of GSK-3β inhibition . This inhibition also results in a decrease in the phosphorylation of tau at Ser396 . Moreover, the compound effectively increases the expressions of β-catenin, GAP43, N-myc, and MAP-2, promoting the differentiated neuronal neurite outgrowth .
Pharmacokinetics
It’s important to note that the compound showed no toxicity on the viability of sh-sy5y cells at concentrations up to 50 μm , suggesting a favorable safety profile.
Result of Action
The molecular and cellular effects of 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone’s action include the inhibition of GSK-3β, decreased hyperphosphorylation of tau protein, increased expressions of β-catenin, GAP43, N-myc, and MAP-2, and promotion of differentiated neuronal neurite outgrowth . These effects could potentially contribute to the treatment of Alzheimer’s disease .
Análisis Bioquímico
Biochemical Properties
It is known that similar thieno[3,2-c]pyrazol-3-amine derivatives have been evaluated as potential inhibitors of glycogen synthase kinase 3β (GSK-3β) . GSK-3β is an enzyme that catalyzes the hyperphosphorylation of tau protein, a process implicated in Alzheimer’s disease .
Cellular Effects
In cellular studies, thieno[3,2-c]pyrazol-3-amine derivatives have shown no toxicity on the viability of SH-SY5Y cells at certain concentrations . They have also been observed to target GSK-3β, leading to increased phosphorylation of this enzyme at Ser9
Molecular Mechanism
Related compounds have been found to inhibit GSK-3β, an enzyme involved in the hyperphosphorylation of tau protein . This inhibition occurs at the molecular level and involves binding interactions with the enzyme, leading to changes in its phosphorylation status .
Temporal Effects in Laboratory Settings
Related compounds have been observed to decrease the phosphorylation of tau protein in a dose-dependent manner , suggesting that the effects of 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone may also change over time.
Metabolic Pathways
Related compounds have been found to interact with GSK-3β, an enzyme involved in several metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the thieno[3,2-c]pyrazole core. The final step involves the acetylation of the pyrazole nitrogen to introduce the ethanone group .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thieno[3,2-c]pyrazoles can be formed.
Oxidation and Reduction Products: These reactions yield alcohols or carboxylic acids, respectively.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Chloro-thieno[3,2-c]pyrazol-1-yl)-ethanone
- 1-(5-Methyl-thieno[3,2-c]pyrazol-1-yl)-ethanone
- 1-(5-Fluoro-thieno[3,2-c]pyrazol-1-yl)-ethanone
Uniqueness
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and interaction with biological targets. The bromo group can also be a versatile handle for further functionalization, making this compound a valuable intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
1-(5-bromothieno[3,2-c]pyrazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-4(11)10-5-2-7(8)12-6(5)3-9-10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRCUSFGTGNYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
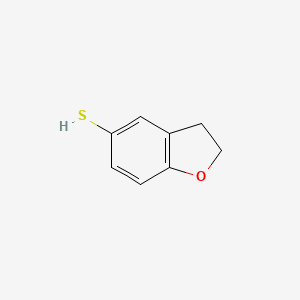

![3-(4-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380935.png)
![N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride](/img/structure/B2380937.png)
![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide](/img/structure/B2380938.png)
![8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380940.png)
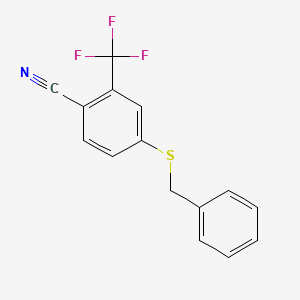
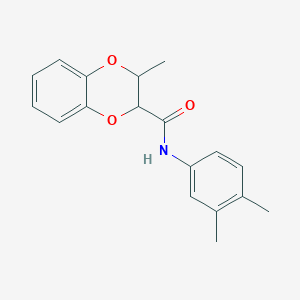
![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/new.no-structure.jpg)

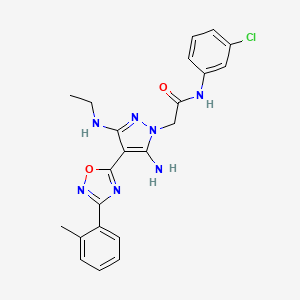
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2380954.png)
![(Z)-N-[(4-Chlorophenyl)methyl]-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2380956.png)
